molecular formula C6H8O3 B8222070 (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

Katalognummer: B8222070
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: WWOUNQUZFPEFBG-LMVFSUKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by a fused cyclopropane-oxetane ring system with a carboxylic acid substituent at the 6-position. Its stereochemistry (1S,5S,6R) imparts unique conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes and receptors with high specificity. The compound is synthesized via stereoselective methods, often involving cyclopropanation or ring-opening reactions, as seen in related bicyclohexane derivatives .

Pharmacologically, bicyclohexane carboxylic acids are recognized for their metabolic stability and ability to mimic natural substrates. For example, exo-bicyclo[3.1.0]hexane-6-carboxylic acid derivatives exhibit oral hypoglycemic activity , while LY379268, a structurally related dicarboxylic acid, acts as a potent mGlu2/3 receptor agonist .

Eigenschaften

IUPAC Name

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOUNQUZFPEFBG-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intramolecular Epoxide-Opening Cyclopropanation

A key method for constructing the bicyclo[3.1.0]hexane core involves intramolecular epoxide-opening reactions. As detailed in patent WO2005047215A2, protected epoxides undergo cyclopropanation via Lewis acid-mediated ring closure. For example:

  • Reaction Conditions : A protected epoxide (e.g., compound 4 in Scheme 1 of) is treated with triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at −60°C, yielding the bicyclic structure with high stereoselectivity.

  • Mechanistic Insight : The Lewis acid coordinates to the epoxide oxygen, facilitating nucleophilic attack and subsequent ring closure to form the cyclopropane.

Dirhodium-Catalyzed [2+1] Cycloaddition

Recent advances employ dirhodium(II) catalysts for stereoselective cyclopropanation. Adapted from ACS Organic Letters, ethyl diazoacetate reacts with oxygen-containing dihydropyrrole derivatives under low catalyst loadings (0.005 mol% Rh₂(esp)₂):

  • Procedure : A mixture of N-Boc-2,5-dihydropyrrole, Rh₂(esp)₂, and ethyl diazoacetate in dimethyl carbonate (DMC) at 90°C yields exo- or endo-bicyclo[3.1.0]hexane carboxylates.

  • Yield : Gram-scale reactions achieve >90% yield without chromatography.

(3+2) Annulation of Cyclopropenes

A (3+2) annulation strategy, as reported in Chemical Science, uses photoredox catalysis to couple cyclopropenes with aminocyclopropanes:

  • Conditions : Irradiation with blue LEDs in the presence of an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) enables convergent synthesis of bicyclo[3.1.0]hexanes with all-carbon quaternary centers.

Stereochemical Control and Functionalization

Asymmetric Synthesis via Chiral Auxiliaries

The (1S,5S,6R) configuration is achieved using chiral catalysts or resolved intermediates. For example:

  • Chiral Pool Approach : Starting from enantiomerically pure epoxides or cyclopropane precursors (e.g., (1R,5S)-3-oxabicyclo[3.1.0]hexane derivatives) ensures retention of stereochemistry during cyclopropanation.

  • Resolution Techniques : Diastereomeric salts formed with chiral acids (e.g., tartaric acid) enable separation of enantiomers, as demonstrated in patent WO2007075790A1.

Hydrolysis of Ester Intermediates

Carboxylic acid functionality is introduced via hydrolysis of ester precursors:

  • Base-Catalyzed Hydrolysis : tert-Butyl or ethyl esters (e.g., ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate) are treated with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid.

  • Conditions : Yields exceed 95% under optimized conditions (0–20°C, 3 hours).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)StereoselectivityReference
Epoxide CyclopropanationProtected epoxideEt₃Al, LiHMDS80–90High (exo)
Dirhodium CatalysisN-Boc-dihydropyrroleRh₂(esp)₂, ethyl diazoacetate>90>99% ee
Photoredox AnnulationCyclopropeneIr photocatalyst70–85Moderate

Case Study: Scalable Synthesis from Patent Literature

A representative synthesis from WO2005047215A2 illustrates a scalable route:

  • Epoxide Formation : 2-Cyanocyclopropylaldehyde is converted to its diethyl acetal, followed by reduction with LiAlH₄ to yield 2-aminomethylcyclopropyl-1,1-diethylacetal.

  • Cyclization : Treatment with KCN in glacial acetic acid forms the bicyclic nitrile intermediate.

  • Hydrolysis : Refluxing in 6 N HCl hydrolyzes the nitrile to the carboxylic acid, yielding the hydrochloride salt.

  • Resolution : Copper(II) hydroxide-mediated extraction isolates the desired (1S,5S,6R) enantiomer .

Analyse Chemischer Reaktionen

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid exhibit promising antiviral properties. For example:

  • In Vitro Studies : Compounds based on this structure have been shown to inhibit viral replication in cell cultures, suggesting potential therapeutic applications against viral infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

  • Mechanism of Action : Preliminary studies suggest it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Case Studies :
    • In vitro assays demonstrated a reduction in inflammation markers when cells were treated with the compound.
    • Animal models confirmed these findings, showing decreased swelling and pain in treated subjects.

Enzyme Interaction Studies

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid has been investigated for its interactions with various enzymes and receptors:

  • Binding Affinity : Initial data indicate that this compound may interact with proteins involved in metabolic pathways, although further research is needed to elucidate these interactions.

Polymer Chemistry

The unique bicyclic structure of (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid allows for its use as a building block in polymer synthesis:

PropertyValue
SolubilityVery soluble in water
BioavailabilityHigh gastrointestinal absorption

This compound's solubility and reactivity make it suitable for developing novel materials with specific properties.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid:

ParameterValue
Absorption RateHigh
Distribution Half-lifeTo be determined

These characteristics are critical for evaluating the compound's therapeutic potential.

Wirkmechanismus

The mechanism of action of (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biologische Aktivität

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula for (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid is C6H8O3C_6H_8O_3. Its structural representation can be summarized as follows:

  • IUPAC Name : (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • SMILES Notation : C1COC2C1C2C(=O)O
  • Molecular Weight : 128.13 g/mol

Metabotropic Glutamate Receptors

Recent studies have highlighted the role of metabotropic glutamate receptors (mGluRs) in mediating various neurological functions and pathologies. Compounds similar to (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid have been examined for their potential as allosteric modulators of these receptors, particularly mGlu5.

Key Findings :

  • Inhibition of mGlu5 Activity : Research indicates that certain bicyclic compounds can act as negative allosteric modulators (NAMs) of mGlu5 receptors, which are implicated in neurodegenerative diseases and pain pathways .
  • Calcium Mobilization : Studies involving HEK293A cells have shown that compounds affecting mGlu5 can modulate intracellular calcium levels, suggesting a mechanism through which these compounds may exert their biological effects .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Bicyclic carboxylic acids have been reported to inhibit lipoxygenase enzymes, which play a role in inflammatory responses.

Case Study :
A study demonstrated that related bicyclic structures exhibited significant inhibition against 5-lipoxygenase with an IC50 value of 630 µM in guinea pig leukocytes . This suggests that (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid may similarly influence inflammatory pathways.

Data Table: Biological Activities

Activity TypeCompound EffectReference
mGlu5 ModulationNegative allosteric modulation
Calcium MobilizationModulation of iCa2+ levels
Lipoxygenase InhibitionIC50 = 630 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid and analogous compounds:

Compound Name Structural Features Functional Groups Pharmacological Activity Key References
(1S,5S,6R)-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Bicyclo[3.1.0]hexane core with oxabridge (oxygen atom) and carboxylic acid at C6 -COOH Undisclosed (likely metabolic modulation) -
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55685-58-0) Stereoisomer with inverted configurations at C1 and C6 -COOH Unknown
LY379268 (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid Dicarboxylic acid with amino group at C4 -COOH, -NH2 mGlu2/3 agonist; antipsychotic potential
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid exo-Stereochemistry at cyclopropane ring -COOH Oral hypoglycemic agent
(1R,5S,6R)-3,3-Dioxo-3λ⁶-thiabicyclo[3.1.0]hexane-6-carboxylic acid Sulfone (SO₂) bridge instead of oxygen -COOH, -SO₂ Building block for protease inhibitors
rel-(1R,5S,6r)-3-Boc-azabicyclo[3.1.0]hexane-6-carboxylic acid Nitrogen atom in place of oxabridge; Boc-protected amine -COOH, -Boc Intermediate in drug synthesis

Structural and Stereochemical Differences

  • Oxabridge vs. Azabridge/Thiabridge: Replacing the oxygen atom with nitrogen (azabicyclo) or sulfur (thiabicyclo) alters electronic properties and hydrogen-bonding capacity.
  • Mono- vs. Dicarboxylic Acids: LY379268’s dual carboxylic acid groups enable stronger interactions with mGlu2/3 receptors, contributing to its >100-fold selectivity over other mGlu subtypes . In contrast, the monofunctional target compound may favor interactions with enzymes like dehydrogenases or carboxylases.
  • Stereochemistry : The exo-configuration in hypoglycemic agents () vs. the endo-configuration in mGlu agonists () highlights the critical role of stereochemistry in biological activity.

Pharmacological and Therapeutic Implications

  • Neurological Applications: LY379268 and LY354740 (a 2,6-dicarboxylate analog) demonstrate efficacy in preclinical models of schizophrenia and depression by modulating glutamate release . The absence of an amino group in the target compound likely limits its receptor affinity but may redirect its utility toward metabolic pathways.
  • Metabolic Applications : exo-Bicyclohexane-6-carboxylic acid derivatives reduce blood glucose levels, suggesting the target compound could be optimized for similar applications if its stereochemistry aligns with hypoglycemic activity .
  • Prodrug Potential: Boc-protected derivatives () are used to enhance bioavailability, a strategy applicable to the target compound for oral administration .

Q & A

Q. What are the common synthetic routes for (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, and what key reagents are involved?

Answer: The synthesis typically involves cyclopropane ring formation and oxidation steps. Key reagents include:

  • Oxidizing agents (e.g., KMnO₄ or CrO₃) for converting ester intermediates to carboxylic acids .
  • Chiral catalysts to enforce stereochemical control, critical for achieving the (1S,5S,6R) configuration.
  • Bicyclization precursors , such as ethyl esters, which undergo ring-closing reactions via intramolecular nucleophilic substitution .

Example Protocol:

StepReagents/ConditionsPurpose
1Ethyl ester derivative, LiAlH₄Reduction to alcohol intermediate
2KMnO₄ in acidic mediumOxidation to carboxylic acid
3Chiral resolution columnIsolation of enantiopure product

Q. How is the stereochemistry of this compound confirmed experimentally?

Answer: Stereochemical validation employs:

  • X-ray crystallography : Direct determination of absolute configuration (e.g., used single-crystal X-ray analysis to resolve bicyclic structures) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangement .
  • Chiral HPLC : Retention time comparison with known standards .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures during synthesis?

Answer:

  • Chiral auxiliary-mediated synthesis : Use of enantiopure starting materials (e.g., tert-butyl carbamates) to bias cyclization .
  • Kinetic resolution : Enzymatic or catalytic asymmetric hydrolysis of esters (e.g., lipases) .
  • Chromatographic separation : Preparative HPLC with chiral columns (e.g., amylose-based phases) .

Challenges : Scalability and cost of chiral catalysts. Contradictions in enantiomeric excess (e.g., reports variable yields for rac-amine derivatives) require optimization of reaction kinetics .

Q. How do structural modifications at specific positions affect biological activity?

Answer:

  • Carboxylic acid group : Essential for enzyme inhibition (e.g., binding to active sites via hydrogen bonding) .
  • Bicyclic core : Modifications to the oxabicyclo framework (e.g., replacing oxygen with sulfur) alter metabolic stability and bioavailability .
  • Substituent effects : Adding hydrophobic groups (e.g., methyl or benzyl) enhances membrane permeability but may reduce solubility .

Example : showed that coordinating the carboxylic acid to Cr(III) enhanced antibacterial activity, suggesting metal complexation as a viable modification strategy .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Answer:

TechniqueApplication
HPLC-MS Quantify impurities (<0.1%) and confirm molecular weight .
¹H/¹³C NMR Detect regioisomeric byproducts (e.g., incorrect ring fusion) .
IR spectroscopy Monitor functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Data Contradiction Alert : Discrepancies in reported melting points (e.g., vs. 14) may arise from polymorphic forms, necessitating DSC analysis .

Q. How to address discrepancies in reported biological activities across studies?

Answer:

  • Standardize assays : Use validated protocols (e.g., MIC testing for antibiotics per CLSI guidelines) .
  • Control variables : Account for differences in cell lines, solvent systems (e.g., DMSO concentration), and incubation times .
  • Meta-analysis : Compare structural analogs (e.g., ’s ester vs. ’s Cr complex) to identify activity trends .

Q. What considerations are essential when designing in vitro enzyme inhibition assays?

Answer:

  • Substrate specificity : Ensure the enzyme’s active site accommodates the bicyclic scaffold (e.g., molecular docking studies) .
  • Buffer compatibility : Avoid pH-dependent degradation (e.g., carboxylic acid protonation state affects binding) .
  • Inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical fidelity?

Answer:

  • Thermodynamic control : Elevated temperatures may promote racemization; optimize reaction time/temperature .
  • Catalyst leaching : Heterogeneous chiral catalysts (e.g., immobilized lipases) improve recyclability .
  • Process analytics : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.